(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride
CAS No.: 367453-01-8
Cat. No.: VC0555506
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 367453-01-8 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | (2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11/h1-4,6-7,10H,5,13H2,(H,16,17)/t10-/m1/s1 |
| Standard InChI Key | KRUDZOGZZBVSHD-SNVBAGLBSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2C=O)C[C@H](C(=O)O)N |
| SMILES | C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N |
Introduction
Chemical Identity and Structure
(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride is a modified amino acid derivative characterized by formylation at the indole nitrogen. This modification alters the electronic properties and reactivity of the molecule compared to the parent D-tryptophan structure. The compound features an indole core with a formyl group attached to the nitrogen, maintaining the amino acid functionality with the R-configuration at the alpha carbon.
Basic Chemical Information
The table below summarizes the key chemical identifiers and properties of the compound:
| Parameter | Value |
|---|---|
| CAS Number | 367453-01-8 |
| Molecular Formula | C₁₂H₁₃ClN₂O₃ |
| Molecular Weight | 268.69 g/mol |
| IUPAC Name | (2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid hydrochloride |
| Parent Compound | 1-Formyl-d-tryptophan (CID 40418762) |
The compound is also recognized by several synonyms, including N'-Formyl-D-tryptophan hydrochloride, Nin-Formyl-D-tryptophan hydrochloride, and D-Tryptophan, 1-formyl-, monohydrochloride .
Structural Representation
The molecular structure features an indole ring system with a formyl group at the N-1 position, while retaining the characteristic amino acid side chain. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form. The R-configuration at the alpha carbon distinguishes it from the S-enantiomer, giving it specific stereochemical properties that influence its biological interactions .
Physical and Chemical Properties
(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride possesses distinctive physicochemical properties that determine its behavior in various chemical and biological systems. The formylation of the indole nitrogen alters the electronic distribution within the molecule, affecting its reactivity and interaction patterns.
Physicochemical Characteristics
The compound has the following physicochemical profile:
| Property | Description |
|---|---|
| Physical Appearance | Typically a crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
| Chemical Identifiers | SMILES: C1=CC=C2C(=C1)C(=CN2C=O)CC@HN.Cl |
| InChI | InChI=1S/C12H12N2O3.ClH/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11;/h1-4,6-7,10H,5,13H2,(H,16,17);1H/t10-;/m1./s1 |
| InChIKey | GWYUYJDIFZXFJT-HNCPQSOCSA-N |
The formyl group modifies the electron distribution in the indole system, potentially affecting the compound's reactivity and interactions with biological macromolecules such as enzymes and receptors.
Synthesis Methods
The preparation of (R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride typically follows established synthetic routes that modify the natural amino acid D-tryptophan.
Standard Synthetic Approach
The synthesis generally involves a two-step process:
-
Formylation of D-tryptophan at the indole nitrogen
-
Conversion to the hydrochloride salt
This approach preserves the stereochemistry at the alpha carbon while introducing the formyl group at the indole nitrogen. The resulting compound maintains the R-configuration characteristic of D-amino acids, which is crucial for its biological activity and applications in pharmaceutical development.
Applications in Research and Industry
(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride serves multiple functions in both research and industrial settings, leveraging its unique structural features.
Pharmaceutical Development
The compound functions as a valuable intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological disorders. Its structural similarity to serotonin makes it relevant in developing compounds that modulate neurotransmitter systems . The formyl modification can affect its interaction with enzymes and receptors, potentially altering its biological activity compared to unmodified tryptophan.
Biochemical Research
As a derivative of tryptophan, this compound is useful in studies investigating metabolic pathways involving tryptophan and its derivatives. Researchers utilize it to understand the impact of such compounds on human health and disease processes . The formyl group modification provides a useful handle for tracking the compound in biological systems and studying structure-activity relationships.
Peptide Synthesis
The compound serves as a building block in peptide synthesis, where its unique formyl group can enhance the stability and bioactivity of the resulting peptides . The presence of the formyl group at the indole nitrogen creates distinctive electronic properties that can influence peptide folding and interaction with biological targets.
Related Compounds
(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride belongs to a family of modified tryptophan derivatives with varying applications in research and industry.
Structural Analogs
Several compounds structurally related to (R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride exist, including:
| Compound | Relationship |
|---|---|
| N-Formyl-L-tryptophan | Enantiomer with S-configuration at the alpha carbon |
| D-Tryptophan | Parent compound lacking the formyl group |
| 1-Formyl-D-tryptophan | Free base form of the hydrochloride salt |
These related compounds exhibit different physicochemical properties and biological activities, highlighting the importance of specific structural modifications in determining function .
Current Research Applications
Research involving (R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride spans multiple scientific disciplines, leveraging its unique structural features for various applications.
Antioxidant Studies
Researchers explore the potential antioxidant properties of this compound, making it relevant in studies aimed at developing new therapies for oxidative stress-related conditions . The indole core provides inherent antioxidant capacity, while the formyl modification may modulate this activity.
Food Industry Applications
The compound is investigated for potential applications as a food additive, where it may enhance flavor profiles or nutritional value in specific products . As a derivative of the essential amino acid tryptophan, it may offer nutritional benefits beyond those of the unmodified amino acid.
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